molecular formula C19H18O2S B13977433 2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2h)-one

2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2h)-one

Katalognummer: B13977433
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: TWKWROGLONMDBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one is an organic compound that belongs to the furan family This compound is characterized by its unique structure, which includes a furan ring substituted with phenyl and methylthio groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of alcohols or other reduced derivatives.

    Substitution: The phenyl and methylthio groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethylfuran: A related compound with a similar furan ring structure but different substituents.

    4-Phenylfuran: Another furan derivative with a phenyl group but lacking the methylthio substituent.

Uniqueness

2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one is unique due to the presence of both phenyl and methylthio groups, which impart specific chemical properties and potential applications. Its distinct structure allows for unique interactions and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C19H18O2S

Molekulargewicht

310.4 g/mol

IUPAC-Name

2,2-dimethyl-5-(4-methylsulfanylphenyl)-4-phenylfuran-3-one

InChI

InChI=1S/C19H18O2S/c1-19(2)18(20)16(13-7-5-4-6-8-13)17(21-19)14-9-11-15(22-3)12-10-14/h4-12H,1-3H3

InChI-Schlüssel

TWKWROGLONMDBB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.